1,4-Dihydroxy-2-butanone

描述

Historical Context of Research on Dihydroxyketones

The study of dihydroxyketones has a notable history, with dihydroxyacetone (DHA), a related compound, being recognized for its skin-coloring properties by German scientists in the 1920s. wikipedia.org This discovery was accidental, resulting from the observation that spilled DHA in X-ray processes caused the skin to turn brown. wikipedia.org Further research in the 1950s at the University of Cincinnati by Eva Wittgenstein explored the use of DHA as an oral treatment for glycogen (B147801) storage disease in children. wikipedia.org It was again noted that spillage of the substance led to skin browning, a phenomenon that was consistently reproducible. wikipedia.org This led to the development of the first consumer sunless tanning lotion by Coppertone in the 1960s. wikipedia.org Dihydroxyacetone is the simplest ketose and plays a role as an intermediate in the glycolysis pathway in higher plants and animals. nih.govresearchgate.net

Significance of 1,4-Dihydroxy-2-butanone in Contemporary Biochemical and Chemical Sciences

In modern research, this compound is utilized as a substrate in biological studies to investigate the microbial degradation of carbohydrates and the mechanisms of acetone (B3395972) metabolism. biosynth.comcymitquimica.com It has also been shown to inhibit the synthesis of carbohydrates by impeding glycolytic enzymes. biosynth.comcymitquimica.com A functional theory suggests that it achieves this by forming covalent bonds with the active sites of hexokinase and phosphofructokinase. biosynth.comcymitquimica.com

The phosphorylated form of a related compound, 3,4-dihydroxy-2-butanone-4-phosphate, is a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2). The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) catalyzes the conversion of D-ribulose 5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate. nih.govacs.org This pathway is essential for many pathogens but absent in humans, making the enzymes involved, like DHBPS, potential targets for novel antibacterial drugs. nih.gov

Furthermore, this compound serves as a standard for measuring the activity of the enzyme transketolase, which is a critical component of the pentose (B10789219) phosphate (B84403) pathway. lookchem.com This application is vital for understanding metabolic processes involving this enzyme. lookchem.com

Fundamental Research Imperatives and Future Directions

The unique role of the riboflavin biosynthesis pathway in pathogens highlights a significant area for future research. nih.gov The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), which produces a precursor to riboflavin, is indispensable for various bacteria, including Mycobacterium, Salmonella, and Helicobacter species. nih.gov As this enzyme is absent in humans, it represents a promising target for the development of new antibiotics. nih.gov The competitive inhibitor 4-phospho-d-erythronohydroxamic acid (4PEH) has been identified as a lead molecule for designing such novel antibiotics against pathogens like Vibrio cholerae. nih.gov

Additionally, there is potential for exploring the applications of this compound in the food industry, possibly as a preservative or flavoring agent, though more research is needed in this area. lookchem.com Its investigated antibacterial properties also suggest potential for the development of new antimicrobial agents to address the growing issue of antibiotic resistance. lookchem.com

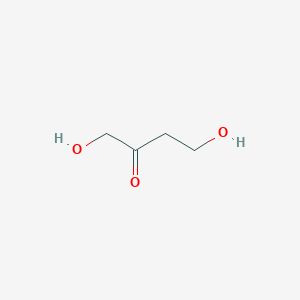

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJODPUPYBBDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474858 | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-86-3 | |

| Record name | 1,4-Dihydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways Involving 1,4 Dihydroxy 2 Butanone

Role as a Key Metabolic Intermediate

3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) is a vital four-carbon molecule that emerges from the pentose (B10789219) phosphate (B84403) pathway and serves as a critical building block in the synthesis of essential biomolecules. acs.orgresearchgate.net Its formation is a key regulatory step and a point of convergence for different metabolic routes.

Biosynthesis of Amino Acid Threonine

While some sources suggest a role for 1,4-Dihydroxy-2-butanone as an intermediate in threonine biosynthesis, detailed biochemical pathways more commonly highlight other precursors. lookchem.com The biosynthesis of threonine from aspartate involves a series of enzymatic reactions, and the direct involvement of this compound or its isomer DHBP is not as extensively documented as its role in riboflavin (B1680620) synthesis. However, the metabolic network is complex, and intermediates can sometimes be channeled between pathways.

Biosynthesis of Riboflavin (Vitamin B2)

The biosynthesis of riboflavin is a convergent pathway, requiring one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate. nih.govnih.gov DHBP, derived from ribulose 5-phosphate, is one of the two committed precursors for this essential vitamin. researchgate.netfrontiersin.org This pathway is indispensable for most bacteria, making the enzymes involved potential targets for antibacterial drugs. nih.govnih.gov

The formation of 6,7-dimethyl-8-ribityllumazine (B135004) is a key step in riboflavin biosynthesis. This reaction is catalyzed by lumazine (B192210) synthase (also known as 6,7-dimethyl-8-ribityllumazine synthase), which facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with DHBP. nih.govnih.govnih.gov The enzyme from Bacillus subtilis is a complex structure, consisting of a capsid of 60 β subunits that catalyze this condensation, and a core of 3 α subunits. nih.gov The natural substrate for this reaction is the (3S)-enantiomer of DHBP, which reacts at a significantly higher rate than its (3R)-counterpart. nih.gov

Enzymes Involved in Lumazine Formation:

| Enzyme | Substrates | Product | Organism Example |

| Lumazine Synthase (β subunits) | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 6,7-dimethyl-8-ribityllumazine | Bacillus subtilis nih.gov |

The final step in riboflavin synthesis is a unique dismutation reaction catalyzed by riboflavin synthase. wikipedia.orgebi.ac.uk This enzyme utilizes two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. wikipedia.orgnih.gov The reaction involves the transfer of a four-carbon unit between the two substrate molecules and can even occur non-enzymatically under certain conditions, though the enzyme significantly accelerates and ensures the regiospecificity of the reaction. nih.gov The 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is then recycled back into the pathway for the synthesis of another molecule of 6,7-dimethyl-8-ribityllumazine. nih.gov

Key Enzymes in the Riboflavin Biosynthetic Pathway:

| Enzyme | Function |

| 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) synthase (RibB) | Converts D-ribulose 5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate (B1220265). acs.orgresearchgate.netnsf.gov |

| Lumazine Synthase | Catalyzes the condensation of DHBP with a pyrimidine (B1678525) derivative to form 6,7-dimethyl-8-ribityllumazine. nih.govnih.gov |

| Riboflavin Synthase | Catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form riboflavin. wikipedia.orgebi.ac.uk |

Involvement in the Pentose Phosphate Pathway

DHBP is directly produced from D-ribulose 5-phosphate, a key intermediate of the pentose phosphate pathway (PPP). acs.orgresearchgate.net The enzyme responsible for this conversion is 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB. acs.orgnsf.gov This magnesium-dependent enzyme excises the C4 carbon of D-ribulose 5-phosphate as formate, generating the four-carbon DHBP. acs.org This connection firmly places the biosynthesis of riboflavin as a downstream process of the PPP, a central hub of cellular metabolism for the production of NADPH and various biosynthetic precursors. Some sources also mention that this compound is used as a standard for measuring the activity of transketolase, another key enzyme in the pentose phosphate pathway. lookchem.com

Microbial Metabolism of this compound

While the primary metabolic significance lies with its isomer, DHBP, the metabolism of diols like 1,4-butanediol (B3395766) has been studied in microorganisms such as Pseudomonas putida. This bacterium can oxidize 1,4-butanediol to 4-hydroxybutyrate. frontiersin.org Although this is a different compound, it demonstrates the microbial capacity to metabolize butanediol (B1596017) structures. The metabolism of this compound itself is less characterized, but it is plausible that various soil and gut microbes possess the enzymatic machinery to utilize it as a carbon source, likely by oxidizing the hydroxyl groups. The study of microbial metabolism of such compounds is crucial for understanding their environmental fate and potential for bioremediation and biotechnological applications.

The filamentous fungus Ashbya gossypii is a notable overproducer of riboflavin. microbiologyresearch.org Studies have shown that the expression of the RIB3 gene, which encodes DHBP synthase, is transcriptionally upregulated during the stationary phase of growth, coinciding with the period of high riboflavin production. microbiologyresearch.org This indicates a tight regulatory control over the synthesis of DHBP to channel metabolites towards vitamin production.

Microbial Degradation of Carbohydrates

While this compound is utilized as a substrate in biological studies concerning the microbial degradation of carbohydrates, the precise pathways of its formation through this process are not extensively detailed in current literature. biosynth.comcymitquimica.com However, a closely related phosphorylated variant, L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a well-documented intermediate in the biosynthesis of riboflavin (vitamin B2), originating from a key carbohydrate metabolic route: the pentose phosphate pathway. acs.orgnih.govwikipedia.org

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis, generating essential molecules for various cellular processes. wikipedia.org A key intermediate in this pathway, D-ribulose 5-phosphate, serves as the direct precursor for the synthesis of DHBP. acs.orgnih.gov This conversion is catalyzed by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBP synthase), also known as RibB. acs.orgnsf.govwikipedia.orguniprot.orgnih.gov

The enzymatic reaction involves a complex intramolecular rearrangement of D-ribulose 5-phosphate, where the fourth carbon atom is removed as formate, resulting in the formation of the four-carbon compound, DHBP. acs.orgnsf.govnih.gov This process is vital for bacteria, plants, and fungi that synthesize their own riboflavin. acs.orgnih.gov The synthesized DHBP is then condensed with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a step catalyzed by lumazine synthase, to form 6,7-dimethyl-8-ribityllumazine, a direct precursor to riboflavin. mdpi.com

Although the direct microbial degradation of carbohydrates to this compound is not explicitly outlined, its phosphorylated form is a clear product derived from carbohydrate metabolism. The potential dephosphorylation of DHBP to yield this compound within microbial systems is a plausible but not yet fully elucidated step.

Table 1: Key Components in the Biosynthesis of L-3,4-dihydroxy-2-butanone 4-phosphate

| Component | Type | Role |

| D-ribulose 5-phosphate | Precursor | An intermediate of the pentose phosphate pathway. |

| 3,4-dihydroxy-2-butanone-4-phosphate synthase (RibB) | Enzyme | Catalyzes the conversion of D-ribulose 5-phosphate to DHBP. |

| L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) | Product | An intermediate in the riboflavin biosynthetic pathway. |

| Formate | Byproduct | Released during the conversion of D-ribulose 5-phosphate. |

Mechanisms of Acetone (B3395972) Metabolism

This compound has been employed as a substrate in research investigating the mechanisms of acetone metabolism by microorganisms. biosynth.comcymitquimica.com Despite this, specific metabolic pathways detailing the formation or degradation of this compound during acetone metabolism are not well-documented in the available scientific literature.

Research into microbial acetone metabolism has revealed that certain bacteria, such as those from the Clostridium species, can produce acetone through the fermentation of carbohydrates like glucose. nrc.govresearchgate.net The metabolic pathways in other microorganisms, such as the denitrifying bacterium "Aromatoleum aromaticum," initiate acetone degradation through an ATP-dependent carboxylation to acetoacetate. This reaction is catalyzed by the enzyme acetone carboxylase.

While these pathways describe the production and initial breakdown of acetone, a direct link or intermediate role for this compound in these specific processes has not been established. Further research is required to elucidate the precise involvement of this compound in the broader context of microbial acetone metabolism.

Enzymatic Transformations and Catalysis

The enzymatic landscape involving this compound and its related forms is dominated by key enzymes that play fundamental roles in metabolism. These enzymes catalyze specific, high-fidelity transformations essential for the biosynthesis of vital compounds.

Transketolase Activity and this compound as a Biochemical Standard

This compound (DHB) serves as a recognized standard for the measurement of transketolase activity. lookchem.com Transketolase is a critical enzyme in the pentose phosphate pathway, responsible for the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. lookchem.comresearchgate.netucl.ac.uk The use of DHB in this context is essential for studying the metabolic processes involving transketolase and for characterizing its enzymatic function and substrate specificity. lookchem.comucl.ac.uk For instance, research has utilized engineered variants of Escherichia coli transketolase to catalyze asymmetric carbon-carbon bond formation, highlighting the enzyme's synthetic potential. researchgate.net

3,4-Dihydroxy-2-butanone 4-phosphate Synthase (RibB)

3,4-Dihydroxy-2-butanone 4-phosphate synthase, commonly known as RibB, is a pivotal enzyme in the biosynthesis of riboflavin (vitamin B2). ebi.ac.uknih.govuniprot.orgfrontiersin.orgnih.gov This enzyme is sometimes found as a bifunctional protein, combined with GTP cyclohydrolase II, which catalyzes the first step in the riboflavin pathway. ebi.ac.ukuniprot.org RibB is a magnesium-dependent enzyme, although other divalent metal ions like manganese can also support its activity. uniprot.orgacs.orgacs.org

The primary role of RibB is to catalyze the conversion of D-ribulose 5-phosphate (Ru5P) into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate. frontiersin.orgnih.govacs.orgacs.orggenscript.com This reaction is a crucial step in the riboflavin biosynthetic pathway. nih.govfrontiersin.orgnih.gov DHBP serves as the precursor for the xylene ring of 6,7-dimethyl-8-ribityllumazine, which is subsequently converted to riboflavin. ebi.ac.ukacs.orgacs.org The enzyme provides the essential four-carbon substrate that condenses with a pyrimidine-derived intermediate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), in a reaction catalyzed by lumazine synthase. frontiersin.orgnih.govacs.org

| Substrate | Enzyme | Products | Metabolic Pathway |

|---|---|---|---|

| D-Ribulose 5-phosphate (Ru5P) | 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) | L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP), Formate | Riboflavin Biosynthesis |

The catalytic mechanism of RibB involves a complex series of events, including skeletal rearrangement and fragmentation of its substrate, D-ribulose 5-phosphate. frontiersin.orgacs.org While a consensus mechanism has been proposed, recent studies using techniques like NMR and X-ray crystallography have provided direct evidence for key transient chemical states, further refining the model. acs.orgacs.org The mechanism involves several key steps, beginning with dehydration and followed by a significant intramolecular rearrangement. acs.orgacs.orgnih.gov

The catalytic cycle of RibB is initiated by a dehydration event. acs.orgacs.orgnih.gov Specifically, the enzyme catalyzes the dehydration at the C1 position of D-ribulose 5-phosphate. acs.orgacs.org This initial water elimination is a critical step that forms the first transient intermediate in the reaction sequence. acs.org This process sets the stage for the subsequent skeletal rearrangement required to form the final products. acs.org Acid-catalyzed dehydration reactions typically involve the protonation of a hydroxyl group to form a good leaving group (water), leading to the formation of a carbocation or proceeding via a concerted mechanism. pearson.comlibretexts.org In the context of RibB, this enzymatic dehydration is a highly controlled process within the active site. acs.orgacs.org

Following the initial dehydration, the RibB mechanism features a remarkable intramolecular skeletal rearrangement. acs.orgacs.org This rearrangement proceeds via a 1,2-migration, where the C5 carbon of the substrate is fused to the C3 carbon. acs.org This complex shift results in a hydrated C4 that is positioned for elimination as formate. acs.org This intramolecular reorganization is a type of anionotropic rearrangement, where a substituent moves from one atom to another within the same molecule. wiley-vch.de Evidence from single turnover reactions has identified transient intermediates that confirm this 1,2-shift, which ultimately leads to the excision of the C4 carbon from the original five-carbon sugar phosphate. acs.orgacs.org

Table 2: Key Mechanistic Steps in RibB Catalysis

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Substrate Binding | D-Ribulose 5-phosphate binds to the active site. |

| 2 | Dehydration | Elimination of a water molecule from C1 of the substrate to form a transient intermediate. acs.orgacs.org |

| 3 | Intramolecular Rearrangement | A 1,2-migration occurs, fusing C5 to C3. acs.org |

| 4 | Deformylation | The C4 carbon is eliminated as formate. acs.orgacs.org |

| 5 | Product Release | L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate are released. |

Compound Index

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound (DHB) |

| 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) |

| 6,7-dimethyl-8-ribityllumazine |

| D-Ribulose 5-phosphate (Ru5P) |

| Formate |

| GTP |

| L-3,4-dihydroxy-2-butanone 4-phosphate |

| Riboflavin |

| Water |

Enzymology and Reaction Mechanisms Associated with 1,4 Dihydroxy 2 Butanone

2

2 Catalytic Mechanism of RibB

The catalytic mechanism of RibB is intricate, involving several key chemical transformations. The long-proposed canonical mechanism involves four main steps: a dehydration event, a skeletal rearrangement via a 1,2-shift, a hydration step, and finally, a deformylation. nih.govembopress.org Recent biochemical and structural studies have provided significant evidence to elucidate the transient chemical states and intermediates involved in this enzymatic cycle. nih.govacs.orgacs.org

A critical step in the conversion of d-Ru5P to DHBP is the excision of the C4 carbon atom as formate (B1220265). nih.govosti.gov This deformylation is preceded by a skeletal rearrangement that links the C5 carbon to the C3 carbon and a subsequent hydration at the C4 position. nih.govosti.gov This series of reactions generates a hydrated C4 intermediate that is primed for elimination. acs.orgosti.gov

Recent mechanistic studies, combining acid-quench single turnover reactions with NMR and X-ray crystallography, have successfully identified key transient species. nih.govacs.org These studies revealed the formation of a gem-diol intermediate at the C4 position. acs.org The structure of this intermediate is characterized by a strained geometry, which is thought to facilitate the subsequent elimination of formate and the formation of the enol tautomer of the final product, DHBP. acs.org This fundamental step of formate elimination from a gem-diol bonded to a quaternary carbon is a defining and unique feature of the RibB catalytic cycle. acs.org

Hydration is a pivotal event within the RibB catalytic cycle, enabling the final deformylation step. nih.govembopress.org The canonical mechanism posits that after an initial dehydration at C1 and a 1,2-carbon shift, a specific hydration occurs at the C4 carbon. nih.govnsf.govembopress.org Evidence from both NMR and crystallographic analyses has confirmed the presence of hydrated intermediates. nih.govacs.org

Specifically, time-dependent X-ray crystallography experiments have captured the enzyme's active site containing an intermediate modeled as a gem-diol at the C4 position. acs.org The formation of this hydrated species is crucial as it directly sets up the molecule for the C-C bond cleavage required for formate excision. osti.govresearchgate.net The enzyme's essential metal cofactor, typically magnesium, plays a role as a Lewis acid, stabilizing hydroxide (B78521) states of coordinated water molecules to facilitate this hydration, among other steps in the reaction cascade. researchgate.net

3 Cofactor Requirements for RibB Activity (e.g., Magnesium Dependence)

RibB is established as a magnesium-dependent enzyme. nih.govacs.orgosti.gov While magnesium (Mg²⁺) is the presumed native cofactor, manganese (Mn²⁺) can also effectively substitute for it and support catalysis. nih.govresearchgate.net Conversely, zinc (Zn²⁺) has been shown to bind within the active site but renders the enzyme catalytically inactive. nih.govnsf.govresearchgate.net

Historically, based on crystal structures solved with non-native metals like zinc, it was widely accepted that RibB required two metal ions for activity. nih.govnsf.govacs.org However, recent and more detailed biochemical investigations have overturned this two-metal hypothesis. nih.gov Through a combination of activity assays, intrinsic tyrosine fluorescence titration, and electron paramagnetic resonance (EPR) spectroscopy, it has been demonstrated that RibB is, in fact, a mononuclear metal enzyme. nih.govacs.orgresearchgate.net Full catalytic activity is achieved at a 1:1 stoichiometric ratio of metal ion to the enzyme. nih.govnsf.govacs.orgresearchgate.net

| Metal Ion | Catalytic Activity | Stoichiometry for Full Activity (Metal:Enzyme) | Reference |

|---|---|---|---|

| Magnesium (Mg²⁺) | Active | 1:1 | nih.govresearchgate.net |

| Manganese (Mn²⁺) | Active | 1:1 | nih.govresearchgate.net |

| Zinc (Zn²⁺) | Inactive | N/A | nih.govnsf.govresearchgate.net |

4 Structural Biology of RibB and Active Site Characterization

The three-dimensional architecture of RibB reveals a distinctive fold, generally characterized as an α+β structure where α-helices pack against a central β-sheet. nih.govacs.org The active site is a dynamic region flanked by two mobile loops that exhibit conformational flexibility, adapting to the binding of the substrate and the metal cofactor. nih.gov

X-ray crystallography has been an indispensable tool for elucidating the structure and function of RibB. wikipedia.org Numerous crystal structures have been determined, providing atomic-level snapshots of the enzyme in various states: as an apo-enzyme, in complex with its substrate (d-Ru5P), with substrate analogues, and bound to different metal ions including Mg²⁺, Mn²⁺, Zn²⁺, and Ca²⁺. nih.govnsf.gov

A powerful application of this technique has been time-resolved crystallography. By growing crystals with the native substrate d-Ru5P and then soaking them in a solution containing the active metal ion (Mn²⁺) for varying durations before flash-freezing, researchers have been able to trap and visualize distinct reaction intermediates within the crystal. nih.govacs.orgacs.org These "snapshots" of the catalytic cycle provide compelling visual evidence for the mechanistic steps derived from biochemical and NMR studies. nih.govacs.org For instance, these experiments have successfully captured density corresponding to the substrate, key intermediates, and the final products within the active site, confirming the progression of the reaction in crystallo. nih.govacs.org The diffraction data for these high-resolution studies are typically collected at powerful synchrotron radiation sources. nih.govacs.org

| PDB ID | State / Ligands | Key Finding | Reference |

|---|---|---|---|

| 4P8E | d-Ru5P, Zn²⁺ | Dimeric structure with two zinc ions in the active site, representing an inactive state. | nih.govnsf.govacs.org |

| Not specified | d-Ru5P, Mn²⁺ (3 min soak) | Structure modeled with 80% substrate and 20% of the first reaction intermediate. | nih.govacs.org |

| d-Ru5P, Mn²⁺ (70 min soak) | Density modeled as 56% of the second intermediate (gem-diol) and 44% products (DHBP and formate). | nih.govacs.org |

The quaternary structure is an important aspect of enzyme function. X-ray crystal structures of RibB from Vibrio cholerae consistently reveal that the enzyme exists as a dimer. nih.govnsf.govacs.org While discrepancies between the oligomeric states of proteins in crystal lattices versus in solution can occur for some enzymes, the available data for V. cholerae RibB points to a dimeric assembly. nih.govresearchgate.net Each monomer of the dimer contains a complete active site. nih.govnsf.gov

The active site of RibB is lined with highly conserved amino acid residues that are critical for substrate binding and catalysis. researchgate.netnih.gov In the well-studied RibB from Vibrio cholerae, two residues, Glutamate 39 (Glu39) and Histidine 154 (His154), are highlighted as key players in coordinating the catalytic metal ion. nih.govnsf.govacs.org

While older models based on structures with two non-native zinc ions suggested a complex coordination scheme involving both metals, the current evidence for a single catalytic metal ion simplifies this picture. nih.govresearchgate.net The single Mg²⁺ or Mn²⁺ ion is coordinated by the substrate and key protein residues, including His154. nih.gov The ability of the enzyme to bind the substrate's phosphate (B84403) group appears to be independent of metal ion presence, as it is highly coordinated by other amino acid side chains in the active site. nih.govnsf.gov The coordination by His154 is particularly sensitive to pH; the residue likely needs to be deprotonated to effectively ligate the metal, explaining the enzyme's reduced activity at lower pH values. nih.gov

Enzyme Inhibition Studies of RibB

The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), encoded by the ribB gene, is a crucial component of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway in many pathogens. nih.govdntb.gov.ua It catalyzes the conversion of D-ribulose 5-phosphate (Ru5P) into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate. nih.govannualreviews.org As this pathway is essential for these pathogens but absent in humans, RibB is considered a promising target for the development of novel antimicrobial drugs. nih.govhbku.edu.qanih.gov

While RibB synthesizes a compound structurally related to 1,4-dihydroxy-2-butanone, extensive studies detailing the direct inhibition of RibB by this compound are not prominent in the current body of scientific literature. However, the study of other inhibitors targeting this enzyme provides a clear framework for understanding its inhibition mechanisms and the principles of rational inhibitor design.

Mechanisms of Competitive Inhibition

A notable example of a competitive inhibitor for RibB is 4-phospho-D-erythronohydroxamic acid (4PEH). nih.govnih.gov Kinetic and crystal structure characterization of RibB from Vibrio cholerae (vDHBPS) in complex with 4PEH has elucidated its mechanism of action. nih.govhbku.edu.qa

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. In the case of RibB, 4PEH occupies the same active site as the substrate, Ru5P. nih.gov Structural comparisons of the enzyme in its apo form (unbound), substrate-bound form, and inhibitor-bound form reveal that 4PEH binding prevents the formation of a critical intermediate necessary for the catalytic reaction to proceed. hbku.edu.qanih.gov This effectively blocks the enzyme's activity and halts the riboflavin biosynthesis pathway.

Table 1: Research Findings on the Competitive Inhibition of RibB/DHBPS by 4-Phospho-D-erythronohydroxamic acid (4PEH)

| Feature | Description | Source(s) |

| Enzyme Target | 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS/RibB) | nih.govhbku.edu.qanih.gov |

| Inhibitor | 4-phospho-D-erythronohydroxamic acid (4PEH) | nih.govhbku.edu.qanih.gov |

| Inhibition Type | Competitive | nih.gov |

| Mechanism | Binds to the active site, mimicking the substrate (Ru5P) and preventing the formation of a crucial reaction intermediate. | hbku.edu.qanih.gov |

| Significance | Halts the essential riboflavin biosynthesis pathway in pathogens. | nih.govhbku.edu.qa |

Rational Design of RibB Inhibitors

The rational design of enzyme inhibitors leverages detailed structural and mechanistic knowledge of a target enzyme to create specific and potent therapeutic compounds. annualreviews.orgnih.govnih.gov The crystal structures of RibB, both alone and in complex with its substrate or inhibitors like 4PEH, provide a molecular blueprint for this process. nih.govhbku.edu.qa

By analyzing the interactions between 4PEH and the amino acid residues in the RibB active site, researchers can identify key binding motifs. This information allows for the computational screening and design of new molecules that can fit into this pocket with high affinity. nih.gov The goal is to develop compounds that are structurally distinct from the natural substrate but can still occupy the active site, thus acting as effective inhibitors. nih.gov The success with 4PEH demonstrates that RibB is a "druggable" target and that its structure can be used to guide the development of novel antibiotics. nih.govhbku.edu.qa

Inhibition of Glycolytic Enzymes by this compound

Research has indicated that this compound can inhibit the synthesis of carbohydrates by targeting key enzymes in the glycolytic pathway. Specifically, it has been proposed to inhibit hexokinase and phosphofructokinase through the formation of covalent bonds at their respective active sites.

Hexokinase Inhibition Mechanisms

Hexokinase is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. ebi.ac.uk This step is crucial for trapping glucose within the cell and committing it to metabolism. The proposed inhibition of hexokinase by this compound likely involves covalent modification. bg.ac.rs The active site of hexokinase contains nucleophilic amino acid residues that could potentially react with the electrophilic carbonyl carbon of this compound. Such a covalent linkage would permanently block the active site, preventing the binding of glucose or ATP and thereby inactivating the enzyme. khanacademy.orgnih.gov

Phosphofructokinase Inhibition Mechanisms

Phosphofructokinase-1 (PFK-1) is a critical rate-limiting enzyme in glycolysis, and its activity is tightly regulated. stanford.edu Studies on a related compound, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, offer significant insight into the potential inhibition mechanism of phosphofructokinase. This brominated analog was found to be a potent inhibitor of 6-phosphofructo-2-kinase (PFK-2), the enzyme responsible for synthesizing fructose-2,6-bisphosphate, which is a powerful allosteric activator of PFK-1. nih.govencyclopedia.pub

Proposed Mechanisms of Covalent Bond Formation at Enzyme Active Sites

The proposed mechanism for the inhibition of both hexokinase and phosphofructokinase by this compound centers on covalent bond formation. khanacademy.org The chemical structure of this compound features a reactive ketone group. The carbonyl carbon in this group is electrophilic and thus susceptible to nucleophilic attack by amino acid side chains commonly found in enzyme active sites, such as the thiol group of cysteine or the imidazole (B134444) group of histidine.

This type of inhibitor, which forms a covalent bond with its target, is often referred to as a suicide inhibitor because the enzyme participates in its own irreversible deactivation. khanacademy.org The formation of a stable covalent bond permanently alters the structure of the active site, rendering the enzyme non-functional. The study of related reactive compounds like 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, which acts as an alkylating agent, supports this proposed mechanism of covalent modification for inhibiting glycolytic enzymes. nih.gov

Table 2: Summary of Inhibition of Glycolytic Enzymes by this compound and Related Analogs

| Enzyme | Inhibitor/Analog | Proposed/Observed Mechanism | Consequence | Source(s) |

| Hexokinase | This compound | Covalent modification of the active site. | Inactivation of the enzyme, blocking the first step of glycolysis. | bg.ac.rs |

| Phosphofructokinase-2 (PFK-2) | 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate | Competitive inhibition and covalent alkylation of the active site. | Inactivation of PFK-2, leading to reduced levels of the PFK-1 activator fructose-2,6-bisphosphate. | nih.govencyclopedia.pubresearchgate.net |

Synthetic Methodologies and Chemical Reactivity of 1,4 Dihydroxy 2 Butanone

Chemical Synthesis Approaches

The chemical synthesis of 1,4-dihydroxy-2-butanone is primarily approached through the manipulation of butanone derivatives. biosynth.comcymitquimica.com These methods often involve introducing hydroxyl groups into a butanone framework through various organic reactions.

Hydrolysis of 1,4-Dihydroxyacetone as a Synthetic Route

Information regarding the direct synthesis of this compound through the hydrolysis of 1,4-dihydroxyacetone is not extensively detailed in the reviewed literature. Dihydroxyacetone is a related, simpler dihydroxyketone. While hydrolysis is a common chemical process, its specific application in this context for the synthesis of this compound requires further substantiation from scientific literature.

Laboratory Synthesis Techniques Involving Ketones and Hydroxylation Reactions

The synthesis of α-hydroxy ketones is a well-established area of organic chemistry, and these general principles can be applied to the synthesis of this compound. researchgate.net Laboratory techniques often involve the hydroxylation of a ketone at the α-position. One common strategy is the oxidation of ketone enolates. researchgate.net For the synthesis of this compound, this would conceptually involve the use of a butanone derivative that is hydroxylated at the C-1 and C-4 positions. The presence of both hydroxyl and carbonyl functional groups allows for a variety of chemical reactions, including further oxidation and condensation. google.com

Controlled Oxidation in Organic Synthesis

Controlled oxidation of suitable precursors is a key strategy for the synthesis of hydroxylated carbonyl compounds. For instance, the controlled oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst has been reported for the synthesis of 4-hydroxy-2-butanone. This demonstrates the feasibility of selective oxidation to introduce a ketone functionality while retaining a hydroxyl group. Conceptually, a similar controlled oxidation of a diol precursor could be envisioned for the synthesis of this compound. The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation to carboxylic acids.

Biocatalytic and Microbial Synthesis

Biocatalytic methods offer an alternative and often more specific route to the synthesis of this compound, leveraging the enzymatic machinery of microorganisms.

Microbial Oxidation of Polyols for this compound Production

The microbial oxidation of polyols, which are compounds with multiple hydroxyl groups, is a recognized method for producing valuable carbonyl compounds. This biotransformation utilizes the metabolic pathways of various microorganisms to achieve selective oxidation.

A specific and effective method for the production of this compound involves the microbial oxidation of 1,2,4-butanetriol by the methanol (B129727) yeast Candida boidinii KK912. Research has demonstrated that this yeast can selectively oxidize the secondary hydroxyl group of 1,2,4-butanetriol to the corresponding carbonyl group. This biotransformation, conducted over a period of two days, results in the formation of this compound with a notable yield.

| Substrate | Microorganism | Product | Yield |

| 1,2,4-Butanetriol | Candida boidinii KK912 | This compound | 78.1% |

This specific microbial oxidation highlights the potential of using whole-cell biocatalysts for the efficient and selective synthesis of this compound.

Studies on Microbial Oxidation of Analogous Polyols

Current scientific literature accessible through targeted searches does not provide specific examples of the synthesis of this compound through the microbial oxidation of analogous polyols. However, microbial transformations are a significant area of biochemical research. For instance, the strain Candida krusei ZJB-09162 has been identified for its ability to perform the bioreduction of a related compound, 4-hydroxy-2-butanone, to produce (R)-1,3-butanediol, demonstrating the potential of microorganisms to act on similar substrates nih.gov. While this highlights microbial activity on a butanone structure, direct evidence for the oxidative synthesis of this compound from polyols remains an area for further investigation.

Enzymatic Conversion from Ribulose 5-Phosphate

The enzymatic conversion of D-ribulose 5-phosphate is a well-documented pathway, primarily in the context of riboflavin (B1680620) (vitamin B2) biosynthesis. The enzyme responsible for this transformation is 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB wikipedia.orgebi.ac.uk.

This magnesium-dependent enzyme catalyzes the conversion of D-ribulose 5-phosphate into two products: formate (B1220265) and L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) acs.orgnih.govnih.gov. DHBP is a phosphorylated isomer of this compound and serves as a key precursor for the xylene ring of riboflavin wikipedia.orgnih.gov. The reaction mechanism involves the enzyme excising the C4 carbon of D-ribulose 5-phosphate as formate nih.gov. This firmly links the biosynthesis of this four-carbon backbone to the pentose (B10789219) phosphate (B84403) pathway, a central metabolic route . While this pathway produces a structurally related isomer, it does not directly yield this compound.

Chemical Transformations and Reaction Pathways

The chemical reactivity of dihydroxycarbonyl compounds is of significant interest, particularly within the field of atmospheric science, due to their potential contribution to the formation of secondary organic aerosols (SOA).

Oxidation Mechanisms in Atmospheric Aqueous Phase

The aqueous-phase oxidation of dihydroxycarbonyls by key atmospheric radicals is a critical process in the formation of aqueous secondary organic aerosols (aqSOA). Research in this area has largely focused on 3,4-dihydroxy-2-butanone (DHBO), an isomer of this compound, which is formed from the atmospheric oxidation of isoprene (B109036) under low-NOx conditions nih.govresearchgate.net. Due to its solubility, DHBO is expected to partition into the tropospheric aqueous phase, where it can be oxidized by radicals nih.gov. The final products of these oxidation reactions include compounds like acetic acid and methylglyoxal, which are known SOA precursors researchgate.net.

Reactivity with Hydroxyl Radicals (OH)

The hydroxyl radical (OH) is a highly reactive oxidant in the atmosphere hydrogenlink.com. The reaction between DHBO and OH radicals in the aqueous phase is extremely rapid. Experimental studies have determined the rate constant for this reaction at 298 K to be (1.0 ± 0.1) × 10⁹ L mol⁻¹ s⁻¹ nih.gov. Theoretical calculations using density functional theory (DFT) have also been performed, yielding a rate constant of 1.20 × 10⁸ L mol⁻¹ s⁻¹ researchgate.net. This high reactivity indicates that oxidation by OH radicals is a primary degradation pathway for DHBO in the atmospheric aqueous phase nih.govresearchgate.net.

Reactivity with Sulfate (B86663) Radical Anions (SO₄⁻)

The sulfate radical anion (SO₄⁻) is another important oxidant in atmospheric waters. The reaction kinetics of SO₄⁻ with DHBO have been studied, yielding a rate constant of (2.3 ± 0.2) × 10⁷ L mol⁻¹ s⁻¹ at 298 K nih.gov. A theoretical value of 8.51 × 10⁵ L mol⁻¹ s⁻¹ has also been calculated researchgate.net. While the reaction with the sulfate radical is slower than with the hydroxyl radical, it still represents a significant transformation pathway for DHBO.

Reactivity with Nitrate (B79036) Radicals (NO₃)

Nitrate radicals (NO₃) are key oxidants, especially during nighttime. The aqueous-phase reaction between DHBO and NO₃ has been investigated, with an experimentally determined rate constant of (2.6 ± 1.6) × 10⁶ L mol⁻¹ s⁻¹ at 298 K nih.gov. Theoretical calculations provided a rate constant of 2.86 × 10⁵ L mol⁻¹ s⁻¹ researchgate.net.

Interactive Data Table: Reaction Rate Constants

Below is a summary of the reported reaction rate constants for the oxidation of 3,4-dihydroxy-2-butanone (DHBO) in the aqueous phase at 298 K.

| Oxidizing Radical | Experimental Rate Constant (k) (L mol⁻¹ s⁻¹) | Theoretically Calculated Rate Constant (k) (L mol⁻¹ s⁻¹) |

| Hydroxyl Radical (OH) | (1.0 ± 0.1) × 10⁹ nih.gov | 1.20 × 10⁸ researchgate.net |

| Sulfate Radical (SO₄⁻) | (2.3 ± 0.2) × 10⁷ nih.gov | 8.51 × 10⁵ researchgate.net |

| Nitrate Radical (NO₃) | (2.6 ± 1.6) × 10⁶ nih.gov | 2.86 × 10⁵ researchgate.net |

Formation of Secondary Organic Aerosol Precursors (e.g., Acetic Acid, Methylglyoxal)

In atmospheric science, the oxidation of volatile organic compounds can lead to the formation of less volatile products that partition into the aerosol phase, forming secondary organic aerosol (SOA). Dihydroxycarbonyl compounds, such as this compound and its isomers, are recognized as significant intermediates in these processes, particularly from the oxidation of isoprene.

The aqueous phase oxidation of 3,4-dihydroxy-2-butanone (DHBO), a major oxidation product of isoprene-derived epoxydiols (IEPOX), serves as a model for the atmospheric fate of such molecules. Studies have shown that DHBO readily reacts with hydroxyl radicals (OH) in the tropospheric aqueous phase. The reaction mechanism proceeds through several steps, ultimately yielding smaller, highly oxidized molecules. Among the final products are acetic acid and methylglyoxal, both of which are well-established and important precursors to secondary organic aerosol. nih.gov This transformation underscores the role of dihydroxybutanones in contributing to the formation and chemical composition of atmospheric aerosols.

Key Oxidation Products Leading to SOA Formation

| Precursor | Oxidant | Key Products | Atmospheric Significance |

|---|

Pyrolysis Pathways and Products (e.g., Acetaldehyde, CO2)

The thermal decomposition (pyrolysis) of hydroxy ketones proceeds through specific, often unimolecular, pathways. For β-hydroxy ketones, this decomposition is frequently a retro-aldol reaction. An experimental and theoretical study on the thermal decomposition of 4-hydroxy-2-butanone, a close structural analog of this compound, provides significant insight into these pathways.

When heated in a solvent such as m-xylene, 4-hydroxy-2-butanone undergoes a unimolecular decomposition that follows first-order kinetics. The proposed mechanism involves a six-membered cyclic transition state. This pathway leads to the cleavage of the carbon-carbon bond beta to the carbonyl group, yielding a mixture of formaldehyde and acetone (B3395972) as the primary products. The reaction is believed to be homogeneous and concerted, with bond-breaking processes being slightly more advanced than bond-forming processes in the transition state. While other products like acetaldehyde and CO2 can be formed during the pyrolysis of different organic molecules, the specific study on 4-hydroxy-2-butanone points to formaldehyde and acetone as the major products of its primary decomposition pathway.

Pyrolysis Products of 4-Hydroxy-2-butanone

| Compound | Conditions | Proposed Mechanism | Major Products |

|---|

Retro-Aldol Condensation Reactions Involving Dihydroxybutanone Intermediates

The retro-aldol reaction is the reverse of the aldol condensation and involves the cleavage of a carbon-carbon bond in a β-hydroxy aldehyde or β-hydroxy ketone. chemistrynotmystery.comthieme-connect.de This reaction is a fundamental process in organic chemistry and biochemistry, for instance, in the glycolysis pathway. youtube.com this compound, possessing a hydroxyl group at the C4 position which is beta to the C2 carbonyl, is structurally primed to undergo this type of reaction, particularly under thermal or basic conditions. nih.govchemistrynotmystery.com

The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a rearrangement of electrons that cleaves the Cα-Cβ bond (the C2-C3 bond in this case), resulting in the formation of an enolate and a carbonyl compound. For this compound, the cleavage of the C2-C3 bond would yield two two-carbon fragments: glycolaldehyde (from C3 and C4) and the enolate of hydroxyacetaldehyde (from C1 and C2), which would be subsequently protonated. The thermal decomposition of the related 4-hydroxy-2-butanone to acetone and formaldehyde is a specific example of a retro-aldol type fragmentation.

Carbon-Carbon (C-C) Coupling Reactions

Dihydroxybutanone intermediates can participate in reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The presence of a ketone allows it to act as an electrophile or, after deprotonation at an alpha-carbon, as a nucleophile (enolate).

A pertinent example is the reaction of 4-hydroxy-2-butanone with cycloketones, such as cyclohexanone or cyclopentanone. In the presence of a base catalyst like calcium oxide, 4-hydroxy-2-butanone first undergoes dehydration to form the reactive intermediate but-3-en-2-one (methyl vinyl ketone). This α,β-unsaturated ketone then undergoes a Michael addition with the enolate of the cycloketone, followed by an intramolecular aldol condensation and subsequent dehydration (a Robinson annulation), to form a new six-membered ring fused to the original cycloalkane. This sequence of C-C coupling reactions is a powerful method for constructing complex cyclic molecules.

Carbon-Oxygen (C-O) Scission Reactions

Carbon-oxygen bond scission is a key reaction for hydroxyl-containing compounds. For this compound, the most common C-O scission reaction is dehydration, the elimination of a water molecule. Research on the synthesis of 4-hydroxy-2-butanone has also studied its subsequent dehydration to methyl vinyl ketone. nih.govresearchgate.net This reaction is typically catalyzed by acid or base.

Under acidic conditions, a hydroxyl group is protonated to form an alkyloxonium ion, which is a good leaving group. libretexts.org Departure of a water molecule (a C-O bond scission event) generates a carbocation. A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) forms a carbon-carbon double bond. libretexts.org In the case of this compound, dehydration of the C4 hydroxyl group would lead to the formation of 1-hydroxy-3-buten-2-one. This type of reaction highlights the ability of the hydroxyl groups in the molecule to be eliminated to introduce unsaturation.

Derivatives and Analogues of 1,4 Dihydroxy 2 Butanone

Synthesis and Application of Functionalized Derivatives

The strategic modification of the 1,4-dihydroxy-2-butanone backbone has led to the development of highly specific molecular probes and precursors with significant applications in enzymology and metabolic pathway analysis.

3-Bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate as an Affinity Label for Enzymes

3-Bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate has been synthesized and characterized as a potent affinity label for enzymes that bind sugar bisphosphates. nih.govacs.org This compound acts as a reactive analogue of a natural substrate, allowing it to covalently bind to the active site of specific enzymes. This covalent modification, or "labeling," facilitates the identification of essential amino acid residues involved in substrate binding and catalysis. researchgate.net

For instance, it has been effectively used to study ribulosebisphosphate carboxylase, a key enzyme in carbon fixation. researchgate.netasm.orgnih.gov By isolating and analyzing the labeled peptides after enzymatic inactivation, researchers can pinpoint the specific residues that interact with the reagent. researchgate.net The reactivity of this bromo-ketone derivative makes it a valuable tool for probing the architecture of enzyme active sites. scispace.com Compared to other structurally similar reagents like cis- and trans-2,3-epoxybutane-1,4-diol 1,4-bisphosphate, the brominated compound is significantly more electrophilic, enhancing its labeling efficiency. scispace.com

Phosphate (B84403) Ester Forms (e.g., 3,4-dihydroxy-2-butanone-4-phosphate) and their Biological Significance

Phosphate esters of this compound are crucial intermediates in biological systems, most notably in the biosynthesis of riboflavin (B1680620) (vitamin B2). ebi.ac.ukwikipedia.org 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) is synthesized from D-ribulose 5-phosphate by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). ebi.ac.ukwikipedia.org This enzymatic conversion is a committed step in the riboflavin pathway in bacteria and plants. nih.gov

DHBP serves as the precursor for the formation of the xylene ring of riboflavin. ebi.ac.ukwikipedia.org The enzyme DHBPS, which catalyzes the formation of DHBP, is a target for the development of novel antibacterial agents because it is essential in many pathogenic bacteria but absent in humans. nih.govresearchgate.net The gene encoding DHBPS, often denoted as ribB, can be found in various microorganisms, sometimes as a bifunctional enzyme. wikipedia.orgebi.ac.uk The biological importance of DHBP underscores the central role of phosphorylated dihydroxybutanone derivatives in cellular metabolism. ymdb.ca

Structure-Activity Relationship Studies of Dihydroxybutanone Derivatives

Structure-activity relationship (SAR) studies of dihydroxybutanone derivatives are crucial for understanding how chemical structure influences biological activity, particularly in the context of enzyme inhibition. By systematically modifying the structure of these derivatives, researchers can identify key functional groups and structural motifs responsible for their interaction with target enzymes.

For example, SAR studies on inhibitors of DHBPS have provided insights into the design of potential antibiotics. nih.gov The competitive inhibitor 4-phospho-D-erythronohydroxamic acid (4PEH) has been shown to interact with the active site of DHBPS from Vibrio cholerae in a manner similar to the natural substrate, D-ribulose 5-phosphate. nih.gov Such studies, often aided by X-ray crystallography and NMR spectroscopy, help to elucidate the binding modes of these inhibitors and guide the development of more potent and selective compounds. acs.orgresearchgate.net

Furthermore, investigations into the synthesis of various substituted dihydroxybutanone derivatives have explored different catalytic methods, including organocatalysis and enzymatic reactions, to control the stereochemistry of the products. amazonaws.comdiva-portal.org The stereochemical configuration of these molecules is often critical for their biological activity, making stereoselective synthesis a key area of research.

Role of Specific Derivatives in Targeted Chemical Reactions

Derivatives of this compound serve as important building blocks in targeted chemical syntheses. Their polyhydroxylated and functionalized structures make them versatile starting materials for creating more complex molecules, including natural products and their analogues. amazonaws.com

The oxidation of 3,4-dihydroxy-2-butanone (DHBO), a significant product of isoprene (B109036) oxidation in the atmosphere, has been studied to understand its role in the formation of secondary organic aerosols. researchgate.net Theoretical studies have shown that in the aqueous phase, DHBO reacts with various radicals, leading to the formation of products like acetic acid and methylglyoxal, which are known precursors to secondary organic aerosols. researchgate.net

In biochemical research, this compound is utilized as a standard for measuring the activity of the enzyme transketolase, which is a key player in the pentose (B10789219) phosphate pathway. lookchem.com It also serves as an intermediate in the biosynthesis of the amino acid threonine. lookchem.com

The table below summarizes the key derivatives of this compound and their primary applications discussed in this article.

| Derivative Name | Key Application(s) |

| 3-Bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate | Affinity labeling of enzymes that bind sugar bisphosphates, such as ribulosebisphosphate carboxylase. nih.govresearchgate.netasm.org |

| 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) | Biosynthetic precursor for the xylene ring of riboflavin. ebi.ac.ukwikipedia.org |

| 4-phospho-D-erythronohydroxamic acid (4PEH) | Competitive inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). nih.gov |

| 3,4-dihydroxy-2-butanone (DHBO) | Studied in the context of atmospheric chemistry and the formation of secondary organic aerosols. researchgate.net |

Advanced Research Applications and Translational Potential

Development of Antimicrobial Agents and Antibiotics

The quest for new antimicrobial agents is a critical area of research, driven by the rise of antibiotic-resistant bacteria. 1,4-Dihydroxy-2-butanone and its derivatives have emerged as promising candidates in this field, primarily due to their ability to interfere with essential bacterial metabolic pathways.

Targeting Bacterial Riboflavin (B1680620) Synthesis Pathways for Therapeutic Intervention

A key strategy in the development of new antibiotics is the targeting of metabolic pathways that are essential for bacterial survival but absent in humans. The riboflavin (vitamin B2) biosynthesis pathway is an excellent example of such a target. qnl.qanih.gov Bacteria synthesize their own riboflavin, which is a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). frontiersin.org These flavocoenzymes are vital for a wide range of cellular processes.

The enzyme 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase plays a pivotal role in this pathway, catalyzing the conversion of ribulose-5-phosphate to DHBP. frontiersin.orgfrontiersin.org DHBP is a crucial precursor for the formation of 6,7-dimethyl-8-ribityllumazine (B135004), which is subsequently converted to riboflavin. nih.govasm.org By inhibiting DHBP synthase, it is possible to disrupt the entire riboflavin synthesis pathway, leading to bacterial cell death. The potential of targeting this pathway is underscored by the fact that enzymes involved in riboflavin biosynthesis are considered potential drug targets against pathogenic bacteria. nih.gov

Enzyme-Targeted Drug Discovery (e.g., DHBPS Inhibitors)

Building on the understanding of the riboflavin synthesis pathway, researchers are actively engaged in enzyme-targeted drug discovery, with a particular focus on inhibitors of 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS). frontiersin.org DHBPS is an attractive target because it is one of the initial and committed steps in the bacterial riboflavin biosynthetic pathway. frontiersin.orgfrontiersin.org

Structural and kinetic studies of DHBPS from various pathogenic bacteria, including Vibrio cholerae, have provided valuable insights for the rational design of inhibitors. nih.govnih.gov For instance, the competitive inhibitor 4-phospho-D-erythronohydroxamic acid (4PEH) has been shown to effectively block the active site of DHBPS. nih.govnih.gov The structural elucidation of the enzyme in complex with such inhibitors offers a molecular blueprint for developing more potent and specific antibacterial drugs. frontiersin.orgnih.gov The development of small molecule inhibitors against DHBPS and other enzymes in the riboflavin pathway holds significant promise for combating multidrug-resistant pathogens. frontiersin.org

Exploration of Antioxidant Properties and Potential Therapeutic Applications

Beyond its role in antimicrobial research, this compound has been investigated for its potential antioxidant properties. lookchem.comontosight.ai Antioxidants are crucial for protecting cells from the damaging effects of free radicals and oxidative stress, which are implicated in a range of diseases. ontosight.aiarchivesofmedicalscience.comnih.gov The chemical structure of this compound, with its hydroxyl groups, suggests a capacity to scavenge free radicals. ontosight.ai Research in this area is exploring its potential use in the development of pharmaceuticals or dietary supplements aimed at mitigating oxidative stress-related conditions. lookchem.com

Investigation of Antibacterial Properties and Novel Antimicrobial Agents

Independent of its role as a precursor for DHBPS inhibitors, this compound itself has been investigated for direct antibacterial properties. lookchem.com This line of inquiry suggests its potential application in the creation of new antimicrobial agents to combat bacterial infections, a particularly relevant endeavor in the face of growing antibiotic resistance. lookchem.com

Potential Applications in Food Industry (e.g., Preservatives, Flavoring Agents)

The natural occurrence and metabolic significance of this compound have led to explorations of its potential applications within the food industry. lookchem.com Its inherent properties suggest it could function as a preservative, helping to extend the shelf life of food products. lookchem.com Furthermore, related compounds like 3-hydroxy-2-butanone (acetoin) are already utilized as flavoring agents, imparting a buttery or creamy taste. researchgate.net This precedent suggests that this compound could also be investigated for its potential as a flavoring agent, although further research is needed to fully explore these possibilities. lookchem.com

Utilization in Cosmetics and Personal Care Product Development

The potential antioxidant and antibacterial properties of this compound also make it an interesting candidate for the cosmetics and personal care industry. lookchem.com These properties could be leveraged to enhance the efficacy of products aimed at promoting skin health and preventing microbial growth. lookchem.com For instance, a related compound, 1,3,4-trihydroxy-2-butanone, is already used in self-tanning products. epa.gov

Role in Biofuel Production Pathways and Optimization

This compound has been identified as a key proposed intermediate in novel reaction networks aimed at producing biofuels from cellulose-derived components. Research into the one-pot production of biofuels from substances like 1,2-propanediol (a cellulose (B213188) derivative) and methanol (B129727) has highlighted the role of C-C coupling reactions that lead to the formation of larger, more energy-dense molecules suitable for fuel applications.

In these proposed pathways, this compound emerges from the C-C bond formation between methanol and 1,2-propanediol at the methyl carbon of the diol. rsc.org Once formed, this intermediate can undergo further reactions. One significant pathway is retro-aldol condensation, a reaction that cleaves the intermediate. The retro-aldol condensation of the proposed this compound intermediate is a key step in specific biofuel synthesis routes. rsc.org This reaction network is part of a broader strategy to convert lignocellulosic biomass, an abundant and sustainable resource, into renewable fuels. researchgate.net The optimization of these pathways, including the reaction steps involving intermediates like this compound, is a critical area of research for improving the efficiency and yield of advanced biofuels. rsc.org

Furthermore, the broader family of butanones and related oxygenates are central to the synthesis of branched-chain alkanes, which are desirable as bio-jet fuel components. researchgate.net While not a direct feedstock, the study of this compound's formation and conversion provides insight into the complex reaction mechanisms that govern the synthesis of tailored fuel molecules from biomass. rsc.org The engineering of microorganisms for the production of biofuels like the sesquiterpene bisabolene (B7822174) also involves pathways that utilize structurally similar four-carbon molecules, underscoring the relevance of this class of compounds in bio-energy research. asm.org

Application as a Biochemical Research Tool in Metabolic and Enzymatic Studies

This compound and its phosphorylated derivatives serve as valuable tools in biochemical research, particularly in the elucidation of metabolic pathways and the characterization of enzyme function.

The compound itself has been utilized as a substrate in biological studies to explore the microbial degradation of carbohydrates and the metabolic pathways of acetone (B3395972). biosynth.comcymitquimica.com Its ability to interact with key metabolic enzymes has been a focus of research. Studies have shown that this compound can act as an inhibitor of crucial glycolytic enzymes, including hexokinase and phosphofructokinase, by forming covalent bonds with their active sites. biosynth.comcymitquimica.com Additionally, it has been used as a standard for measuring the activity of transketolase, an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway. lookchem.com

A significant area of research focuses on a phosphorylated derivative, L-3,4-dihydroxy-2-butanone-4-phosphate (DHBP), which is a central intermediate in the biosynthesis of riboflavin (vitamin B2). nih.govacs.orggenome.jp The enzyme responsible for its synthesis, 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), is encoded by the ribB gene and is a subject of intense study. nih.govnih.gov DHBPS catalyzes the complex conversion of D-ribulose 5-phosphate (Ru5P) into DHBP and formate (B1220265). acs.orguniprot.org This pathway is essential for many pathogenic bacteria but is absent in humans, making DHBPS an attractive target for the development of novel antibacterial drugs. nih.govnih.gov

The study of DHBPS from various pathogens, such as Vibrio cholerae and Salmonella typhimurium, provides critical insights into its structure and catalytic mechanism. nih.govnih.gov Researchers use substrates and inhibitors that are structurally related to this compound to probe the enzyme's active site and understand its function, aiding in the design of potent and specific inhibitors. nih.gov The characterization of DHBPS activity and the identification of it as a rate-limiting step in riboflavin synthesis in industrial strains like Bacillus subtilis further highlight the compound's importance in metabolic engineering and biotechnology. oup.com

Interactive Data Tables

Table 1: this compound in Enzymatic and Metabolic Research

| Enzyme/Process Studied | Role/Application of this compound or Derivative | Research Context | Citations |

| Hexokinase & Phosphofructokinase | Inhibitor | Study of glycolysis inhibition | biosynth.com, cymitquimica.com |

| Transketolase | Activity Standard | Measurement of pentose phosphate pathway function | lookchem.com |

| Carbohydrate Metabolism | Substrate | Investigation of microbial degradation pathways | biosynth.com, cymitquimica.com |

| Acetone Metabolism | Substrate | Elucidation of metabolic mechanisms | biosynth.com, cymitquimica.com |

| 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | Structural analogue to the product (DHBP) | Antibacterial drug target discovery, Riboflavin biosynthesis | nih.gov, nih.gov |

Computational and Spectroscopic Methodologies in 1,4 Dihydroxy 2 Butanone Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for exploring the mechanistic details of reactions involving 1,4-dihydroxy-2-butanone. These computational approaches allow researchers to model reaction pathways, calculate energy barriers, and predict kinetic parameters that are often difficult to measure experimentally.

DFT has been effectively employed to unravel the complex reaction mechanisms of this compound, especially in the context of atmospheric and biological chemistry. osti.gov

DFT calculations have been instrumental in investigating the atmospheric oxidation of 3,4-dihydroxy-2-butanone (DHBO), an isomer and major oxidation product of isoprene (B109036) epoxydiols (IEPOX). researchgate.netresearchgate.net One study focused on its aqueous-phase oxidation by hydroxyl radicals (·OH), sulfate (B86663) radicals (SO₄⁻), and nitrate (B79036) radicals (NO₃), which are common atmospheric oxidants. researchgate.net The calculations revealed that the reactions of hydroxylation are more probable than dehydrogenation due to lower free energy barriers. researchgate.net The investigation showed that after the initial reaction, the primary products of DHBO continue to react with ·OH in the presence of O₂, ultimately forming important secondary organic aerosol (SOA) precursors like acetic acid and methylglyoxal. researchgate.net This theoretical work provides a crucial framework for understanding how isoprene-derived compounds contribute to SOA formation in the atmosphere. researchgate.netresearchgate.net

While direct DFT studies on hydride transfer involving free this compound are not prominent, the principles of such investigations are well-established in related biocatalytic systems. DFT is a powerful tool for studying the mechanisms of enzymes that utilize this compound or its phosphorylated form, such as in the enantioselective reduction of ketones to chiral alcohols. osti.gov For instance, DFT calculations have been used to explore the thermodynamics and kinetics of hydride transfer from 1,4-NADH analogues to ketone substrates bound to a zinc-centered enzyme model. osti.gov These studies evaluate different reaction pathways, such as direct C4-H transfer versus the formation of a zinc-hydride intermediate, to determine the most viable mechanism for producing a specific chiral alcohol. osti.gov Such computational approaches are crucial for understanding the role of the enzyme and cofactors in controlling stereoselectivity and for designing new biocatalysts. uni-graz.at

A significant outcome of DFT studies is the ability to calculate kinetic and thermodynamic parameters for elementary reaction steps. By combining DFT with Transition State Theory (TST), researchers can estimate reaction rate constants. For the aqueous-phase oxidation of 3,4-dihydroxy-2-butanone at 298 K, the calculated rate constants demonstrated a clear trend in reactivity among different radical species. researchgate.netresearchgate.net The total rate constant for the reaction initiated by the ·OH radical was calculated to be 1.06 × 10¹⁰ M⁻¹ s⁻¹, which shows good agreement with experimental values. researchgate.net These calculations provide quantitative data that helps in building more accurate atmospheric chemistry models. researchgate.net

Table 1: Calculated Rate Constants for the Initial Reaction of 3,4-Dihydroxy-2-butanone with Atmospheric Radicals in the Aqueous Phase

| Oxidizing Radical | Rate Constant (k) at 298 K |

| Hydroxyl Radical (·OH) | 1.20 × 10⁸ L mol⁻¹ s⁻¹ |

| Sulfate Radical (SO₄⁻) | 8.51 × 10⁵ L mol⁻¹ s⁻¹ |

| Nitrate Radical (NO₃) | 2.86 × 10⁵ L mol⁻¹ s⁻¹ |

This table presents the rate constants calculated using DFT and TST, highlighting the significantly higher reactivity of the hydroxyl radical compared to sulfate and nitrate radicals. researchgate.net

To accurately simulate reactions in solution, computational models must account for the influence of the solvent. Dielectric continuum solvent models (CSMs) are a computationally efficient method for this purpose. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of free energies of solvation. researchgate.net In the DFT study of 3,4-dihydroxy-2-butanone oxidation, a CSM was applied to model the aqueous phase, which is essential for correctly describing the energetics of reactions involving charged or polar species in water. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Advanced Spectroscopic Techniques for Characterization and Mechanistic Insights

Spectroscopic methods are vital for the structural characterization of this compound and for gaining mechanistic insights into the processes it undergoes. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been particularly important.

In the study of riboflavin (B1680620) biosynthesis, the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) converts D-ribulose 5-phosphate into L-3,4-dihydroxy-2-butanone 4-phosphate. acs.org Advanced spectroscopic techniques have been pivotal in understanding this enzyme's structure and mechanism.

NMR spectroscopy, specifically two-dimensional ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, has been used to study the structure of the 47-kDa dimeric DHBPS enzyme and to map the binding of its substrate and cofactor. nih.gov By monitoring chemical shift perturbations in the ¹H and ¹⁵N resonances of the protein upon the addition of ligands, researchers can identify the specific amino acid residues that form the active site. For example, significant chemical shift changes were observed upon the addition of the substrate, ribulose-5-phosphate, and the required Mg²⁺ cofactor, allowing for the precise location of the binding site to be determined. nih.gov

Furthermore, X-ray crystallography and mass spectrometry have been used to provide evidence for the chemical mechanism of DHBPS. acs.orgnih.gov By quenching the enzymatic reaction at specific time points and analyzing the intermediates, researchers have identified key steps in the catalytic cycle, lending support to a proposed mechanism involving a 1,2-shift followed by deformylation. acs.org Chemical Ionization Mass Spectrometry (CIMS) has also been employed in atmospheric studies to identify 3,4-dihydroxy-2-butanone (DHBO) as a major gas-phase product from the oxidation of isoprene epoxydiols (IEPOX), confirming its importance in atmospheric reaction pathways. caltech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Intermediates and Reaction Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the intricate details of enzymatic reactions involving this compound's precursor, L-3,4-dihydroxy-2-butanone-4-phosphate (DHBP). By using isotopically labeled substrates, researchers can track the fate of specific atoms throughout a reaction, providing direct evidence for proposed mechanistic steps.

In the study of 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), the enzyme responsible for converting D-ribulose 5-phosphate (d-Ru5P) to DHBP, NMR has been instrumental. acs.orgnih.gov Acid quench techniques combined with NMR analysis of singly and fully 13C-labeled d-Ru5P have successfully identified two transient intermediates in the catalytic cycle of the Vibrio cholerae RibB enzyme. acs.orgnih.gov These experiments revealed that the reaction proceeds through dehydration at the C1 position, followed by a 1,2-migration that fuses C5 to C3. acs.org This rearrangement creates a hydrated C4 that is then eliminated as formate (B1220265). acs.org

Further NMR studies, including those on DHBPS from Escherichia coli and Methanococcus jannaschii, have provided insights into the enzyme's structure and the regiochemistry of the condensation reaction. researchgate.netresearchgate.net For instance, 13C NMR spectroscopy established the regiochemistry of the condensation between 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and DHBP, which is a crucial step in the formation of 6,7-dimethyl-8-ribityllumazine (B135004). researchgate.net The use of [U-13C5]ribulose 5-phosphate and unlabeled ribulose 5-phosphate mixtures in NMR experiments has also been employed to analyze the C3 signal of the resulting DHBP. researchgate.net

The table below summarizes key NMR findings in the study of DHBPS:

| Enzyme Source | Substrate(s) | Key NMR Finding | Reference |

| Vibrio cholerae (VcRibB) | Singly and fully 13C-labeled D-Ribulose 5-phosphate | Identification of two transient reaction intermediates. | acs.orgnih.gov |

| Escherichia coli | Not specified | Elucidation of enzyme structure. | researchgate.netresearchgate.net |

| Methanococcus jannaschii | [U-13C5]Ribulose 5-phosphate | Analysis of the C3 signal of L-3,4-dihydroxy-2-butanone-4-phosphate. | researchgate.net |

X-ray Crystallography for Determining Enzyme-Ligand Complex Structures and Protein Conformations

X-ray crystallography is an indispensable technique for obtaining high-resolution, three-dimensional structures of enzymes and their complexes with substrates, inhibitors, or metal ions. This structural information provides a static snapshot of the active site, revealing crucial interactions that underpin catalysis and inhibition.

Numerous crystal structures of 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) from various organisms have been determined, shedding light on its molecular mechanism. researchgate.netnih.gov For instance, the crystal structure of the bifunctional DHBPS/GTP cyclohydrolase II from Mycobacterium tuberculosis was solved at 3.0 Å resolution, revealing a dimeric structure in solution. nih.gov The structure of E. coli DHBPS has also been determined by X-ray crystallography. researchgate.netresearchgate.net

Studies on DHBPS from Salmonella typhimurium have yielded crystal structures in complex with sulfate, the substrate D-ribulose 5-phosphate (Ru5P), and a sulfate-zinc ion complex at resolutions up to 1.86 Å. rcsb.org These structures demonstrated that an acidic loop (residues 34-39), which is vital for acid-base catalysis, is disordered in the absence of a substrate or metal ion but becomes ordered and adopts a closed conformation upon their binding. rcsb.org This binding event also induces a conformational change in the Glu38 residue, which is important for positioning a second metal ion that stabilizes the substrate and reaction intermediates. rcsb.org